An In-depth Technical Guide to 3-Chloro-5-(trifluoromethoxy)phenylboronic acid
An In-depth Technical Guide to 3-Chloro-5-(trifluoromethoxy)phenylboronic acid
CAS Number: 1451393-40-0
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, a key building block in modern medicinal chemistry and organic synthesis. Authored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and significant applications, with a focus on its role in the formation of complex molecular architectures.
Introduction
3-Chloro-5-(trifluoromethoxy)phenylboronic acid is a substituted aromatic boronic acid that has garnered significant interest in the pharmaceutical and agrochemical industries. The presence of a chloro group and a trifluoromethoxy group on the phenyl ring imparts unique electronic properties, influencing its reactivity and the physiological characteristics of its derivatives. The trifluoromethoxy (-OCF3) group, in particular, is a valuable substituent in drug design, often enhancing metabolic stability, lipophilicity, and bioavailability of parent molecules. This guide will explore the synthesis, characterization, and utility of this versatile reagent.
Physicochemical and Spectroscopic Properties
The unique substitution pattern of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid dictates its physical and chemical behavior. Boronic acids are generally mild Lewis acids, a property crucial for their reactivity.[1] The electron-withdrawing nature of the chlorine and trifluoromethoxy groups increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.[2]
Table 1: Physicochemical Properties of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid
| Property | Value | Source |
| CAS Number | 1451393-40-0 | [3] |
| Molecular Formula | C₇H₅BCl F₃O₃ | N/A |
| Molecular Weight | 240.38 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents such as acetone, THF, and methanol. | [2][4] |
Table 2: Expected Spectroscopic Data for 3-Chloro-5-(trifluoromethoxy)phenylboronic acid
| Technique | Expected Chemical Shifts (ppm) and Coupling Constants (Hz) |
| ¹H NMR | Aromatic protons are expected in the δ 7.0-8.0 ppm range. The B(OH)₂ protons typically appear as a broad singlet. |
| ¹³C NMR | The carbon attached to the boron atom (C-B) is expected around δ 130-140 ppm. The trifluoromethoxy group will appear as a quartet with a large ¹JCF coupling constant (around 255 Hz).[2][5] |
| ¹⁹F NMR | A singlet for the -OCF₃ group is expected around δ -57 to -58 ppm.[5] |
| ¹¹B NMR | A broad singlet characteristic of a trigonal boronic acid is expected around δ 28-30 ppm.[2][5] |
Synthesis of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[6][7][8][9][10] A plausible and commonly employed synthetic route for 3-Chloro-5-(trifluoromethoxy)phenylboronic acid would start from the corresponding aryl bromide, 1-bromo-3-chloro-5-(trifluoromethoxy)benzene.
Experimental Protocol: Synthesis of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid
Disclaimer: This is a generalized protocol based on established methods for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols.
Materials:
-
1-bromo-3-chloro-5-(trifluoromethoxy)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Iodine (crystal)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to cover the magnesium.
-
Dissolve 1-bromo-3-chloro-5-(trifluoromethoxy)benzene (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension and gently heat to initiate the reaction.
-
Once the reaction starts (indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool to -78 °C.
-
Slowly add the trimethyl borate solution to the Grignard reagent via cannula, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
-
Hydrolysis and Work-up:
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 3-Chloro-5-(trifluoromethoxy)phenylboronic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
-
Applications in Organic Synthesis and Drug Discovery
The primary application of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12][13][14][15] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials.[8][16][17]
The electron-deficient nature of the aromatic ring in 3-Chloro-5-(trifluoromethoxy)phenylboronic acid can influence the reaction conditions required for efficient coupling. Often, more electron-rich phosphine ligands and stronger bases are employed to facilitate the transmetalation step of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This is a representative protocol and may require optimization for specific substrates. All procedures should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
3-Chloro-5-(trifluoromethoxy)phenylboronic acid
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 3-Chloro-5-(trifluoromethoxy)phenylboronic acid (1.2 equivalents), the aryl or heteroaryl halide (1 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The incorporation of the 3-chloro-5-(trifluoromethoxy)phenyl moiety can significantly impact the pharmacological profile of a drug candidate. The trifluoromethoxy group is known to increase lipophilicity, which can improve cell membrane permeability. Furthermore, it is generally resistant to metabolic degradation, potentially leading to an improved pharmacokinetic profile. The chlorine atom provides an additional site for potential vector interactions within a biological target and can influence the overall electronic distribution of the molecule.
Conclusion
3-Chloro-5-(trifluoromethoxy)phenylboronic acid is a valuable and versatile building block in contemporary organic and medicinal chemistry. Its unique electronic properties, conferred by the chloro and trifluoromethoxy substituents, make it an important reagent for the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. This guide has provided an in-depth overview of its synthesis, properties, and applications, offering a foundational resource for researchers and developers in the chemical and pharmaceutical sciences.
References
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Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2025). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: [Link]
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Wikipedia. (2023). Phenylboronic acid. Available at: [Link]
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Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Available at: [Link]
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Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Available at: [Link]
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Guram, A. S., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. Available at: [Link]
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Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
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Al-Dulayymi, J. R., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. National Center for Biotechnology Information. Available at: [Link]
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Borges, F., et al. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
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ACS Publications. (2025). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. Available at: [Link]
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Calvo-Flores, F. G., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
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University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]
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Georganics. (2024). Phenylboronic acid – preparation and application. Available at: [Link]
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PubMed. (2020). Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols. Available at: [Link]
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